molecular formula C9H9NO2S B139359 Tosylmethyl isocyanide CAS No. 36635-61-7

Tosylmethyl isocyanide

Cat. No.: B139359
CAS No.: 36635-61-7
M. Wt: 195.24 g/mol
InChI Key: CFOAUYCPAUGDFF-UHFFFAOYSA-N
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Scientific Research Applications

Multicomponent Reactions

TosMIC is prominently utilized in multicomponent reactions such as the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials.

  • Ugi Reaction : TosMIC can be employed as an isocyanide component in Ugi reactions to generate diverse amides and heterocycles. A study demonstrated the successful incorporation of TosMIC into Ugi adducts, highlighting its utility in synthesizing pharmaceutically relevant scaffolds with good yields and broad substrate scope .
  • Passerini Reaction : Similarly, TosMIC has been shown to facilitate Passerini reactions, leading to the formation of four-membered heterocycles. Research indicates that these reactions can be performed under mild conditions, resulting in high yields .
Reaction TypeKey FeaturesYield Range
Ugi ReactionVersatile building block for amides and heterocyclesGood to high
Passerini ReactionFormation of four-membered heterocyclesHigh

Cycloadditions

TosMIC is also involved in cycloaddition reactions, which are crucial for constructing cyclic structures from acyclic precursors.

  • [3+2] Cycloaddition : A metal-free electrochemical [3+2] cycloaddition has been developed using TosMIC with α-amino carbonyls to create substituted imidazoles. This method eliminates the need for transition metal catalysts, enhancing reaction efficiency .
  • [3+2] Cycloaddition with Styrylisoxazoles : Another study illustrated the reaction of TosMIC with styrylisoxazoles under basic conditions, yielding polysubstituted pyrroles efficiently at ambient temperature .
Cycloaddition TypeReactantsProductsConditions
Electrochemicalα-Amino carbonyls + TosMICSubstituted imidazolesMetal-free
StyrylisoxazolesStyrylisoxazoles + TosMICPyrrolesBasic conditions

Synthesis of Heterocycles

A significant application of TosMIC is in the synthesis of various heterocycles through MCRs. For example, a study reported the synthesis of azetidine derivatives using TosMIC in Ugi reactions, demonstrating its ability to form complex molecular frameworks suitable for pharmaceutical applications .

Development of Functionalized Scaffolds

In another case study, researchers utilized TosMIC to create functionalized scaffolds that are pivotal in drug discovery. The ability to modify the reaction conditions allowed for selective transformations of Ugi adducts into desired products without extensive purification steps .

Biological Activity

Tosylmethyl isocyanide (TosMIC) is a versatile compound widely used in synthetic organic chemistry. Its unique structure and reactivity have led to a variety of biological applications and research studies exploring its potential therapeutic effects. This article provides a detailed overview of the biological activity of TosMIC, including its synthesis, mechanisms of action, and case studies highlighting its applications in medicinal chemistry.

Chemical Structure and Properties

TosMIC is characterized by the presence of a tosyl group attached to a methyl isocyanide moiety. The general structure can be represented as follows:

C6H7NO2S\text{C}_6\text{H}_7\text{NO}_2\text{S}

This compound exhibits significant reactivity due to the electrophilic nature of the isocyanide group, allowing it to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions.

Synthesis of TosMIC

The synthesis of TosMIC typically involves the reaction of methyl isocyanide with p-toluenesulfonyl chloride. This reaction results in the formation of TosMIC, which can then be utilized in various synthetic pathways. The following table summarizes some synthetic methods involving TosMIC:

Synthetic Method Reagents Products
HeterocyclizationTosMIC + 1-azido-2-[isocyano(p-tosyl)methyl]1,2,3-benzotriazines
Electrochemical [3+2] cycloadditionα-amino carbonyls + TosMICSubstituted imidazoles
Reaction with N-heteroaryl formamidinesTosMIC + N-heteroaryl formamidinesN-heteroaryl tosylimidazoles

TosMIC has been shown to exhibit various biological activities through its ability to form complex structures that can interact with biological targets. Key mechanisms include:

  • Nucleophilic Attack : The isocyanide group can act as a nucleophile, allowing for the formation of new covalent bonds with electrophilic centers in biological molecules.
  • Formation of Heterocycles : TosMIC participates in cyclization reactions that yield biologically relevant heterocycles, such as imidazoles and benzotriazines, which possess pharmacological properties.

Case Studies

  • Antimalarial Activity : Research has demonstrated that compounds derived from TosMIC exhibit significant antimalarial activity against Plasmodium falciparum. For instance, sulfonylated derivatives have shown promising results in inhibiting parasite growth (Linington et al., 2007; Davyt and Serra, 2010) .
  • Cytotoxic Effects : A study investigated the cytotoxic effects of TosMIC derivatives against various cancer cell lines. Compounds synthesized from TosMIC were found to induce apoptosis in P388 murine leukemia cells, suggesting potential as anticancer agents (Ishida et al., 2000) .
  • Electrochemical Applications : A recent study highlighted the use of TosMIC in metal-free electrochemical reactions to synthesize substituted imidazoles. This method not only simplifies synthesis but also enhances the bioactivity profile of the resulting compounds (Mallick et al., 2023) .

Research Findings

Recent studies have focused on expanding the scope of reactions involving TosMIC to explore its biological potential further. Notable findings include:

  • Diverse Substrate Tolerance : The electrochemical cycloaddition using TosMIC tolerates a wide range of functional groups, indicating its versatility as a building block in drug discovery.
  • Mechanistic Insights : Computational studies have provided insights into the reaction mechanisms involving TosMIC, facilitating the design of more effective derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. How is TosMIC synthesized and characterized in laboratory settings?

TosMIC is typically synthesized via the dehydration of N-tosylformamide derivatives using reagents like POCl₃ or PCl₃ in anhydrous conditions. Key steps include:

  • Formamide preparation : Reacting p-toluenesulfonyl chloride with formamide derivatives under controlled pH ().
  • Dehydration : Optimized methods reduce reaction times from days to hours while achieving >85% yields (Table 1, ).
  • Characterization : Use 1H^1H/13C^{13}C NMR to confirm the isocyanide group (~210 ppm in 13C^{13}C) and elemental analysis for purity validation ().
  • Critical note : Commercial TosMIC may contain impurities; recrystallization from ethanol/water is recommended ( ).

Q. What are the primary applications of TosMIC in heterocyclic compound synthesis?

TosMIC is a cornerstone reagent for constructing nitrogen-containing heterocycles via:

  • Van Leusen reaction : Base-mediated cyclization with α,β-unsaturated ketones to form pyrroles ( ).
  • 1,3-Dipolar cycloadditions : Reactions with nitrile oxides or diazo compounds yield pyrazoles and isoxazoles ().
  • Multicomponent reactions (MCRs) : Combining TosMIC with aldehydes and amines generates imidazoles ( ).

Q. What analytical techniques are essential for confirming TosMIC’s purity and structural integrity?

  • Spectroscopy : 1H^1H/13C^{13}C NMR to identify the sulfonyl and isocyanide groups ().
  • Chromatography : HPLC or TLC to detect side products (e.g., formamide precursors) ().
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (Δ < 0.4%) ().

Advanced Research Questions

Q. How can competing reaction pathways be managed when using TosMIC in multicomponent reactions?

Competing pathways (e.g., polymerization or hydrolysis) are mitigated by:

  • Solvent selection : Anhydrous DMF or THF suppresses hydrolysis ().
  • Temperature control : Reactions at 0–5°C favor cyclization over side reactions ( ).
  • Additives : Molecular sieves or anhydrous MgSO₄ absorb moisture ().

Q. What strategies optimize TosMIC-mediated cycloaddition reactions under varying solvent conditions?

Solvent polarity significantly impacts reaction kinetics:

  • Polar aprotic solvents (e.g., DMF): Accelerate dipolar cycloadditions but may require lower temperatures to avoid decomposition ().
  • Nonpolar solvents (e.g., toluene): Slow reaction rates but improve selectivity for sterically hindered substrates ().

Q. How do computational studies enhance the understanding of TosMIC’s reactivity?

Density Functional Theory (DFT) calculations reveal:

  • Charge distribution : The sulfonyl group stabilizes the isocyanide’s α-carbon, facilitating nucleophilic attacks ().
  • Transition states : Simulations explain regioselectivity in cycloadditions (Supporting Information File 2, ).

Q. How should researchers address discrepancies in reported yields for TosMIC-based syntheses?

Contradictions often arise from:

  • Impurity profiles : Commercial TosMIC batches vary; in-house synthesis ensures reproducibility ().
  • Reaction monitoring : Use inline FTIR or LC-MS to track intermediate formation ().

Q. What methodological considerations are critical when scaling TosMIC reactions from milligram to gram scales?

  • Exothermicity : Gradual reagent addition prevents thermal runaway ().
  • Purification : Flash chromatography replaces recrystallization for large-scale purity ().

Q. How can chemoselectivity be controlled in TosMIC reactions with polyfunctional substrates?

  • Protecting groups : Temporarily block reactive sites (e.g., -OH, -NH₂) ( ).
  • Sequential reactions : Prioritize TosMIC’s nucleophilic attack before introducing electrophilic moieties ().

Q. What are the limitations of TosMIC in constructing complex heterocycles, and how can they be mitigated?

  • Limitations : Poor stability in protic solvents and limited reactivity with sterically bulky substrates ().
  • Solutions : Hybrid reagents (e.g., TosMIC analogs with electron-withdrawing groups) improve compatibility ().

Properties

IUPAC Name

1-(isocyanomethylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOAUYCPAUGDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90190101
Record name Tosylmethyl isocyanide
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Molecular Weight

195.24 g/mol
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Physical Description

Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS]
Record name Tosylmethyl isocyanide
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CAS No.

36635-61-7
Record name Tosylmethyl isocyanide
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Record name Tosylmethyl isocyanide
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Record name Tosylmethyl isocyanide
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Record name (p-toluenesulphonyl)methyl isocyanide
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Record name TOSYLMETHYL ISOCYANIDE
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Retrosynthesis Analysis

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